3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
Structurally, it features:
- Position 3: A 2-methoxyethyl group (-CH₂CH₂OCH₃), enhancing hydrophilicity compared to bulkier aromatic substituents.
- Position 2: A sulfanylidene (thione) group, which may influence tautomerization and binding interactions.
- Position 4: A 4-oxo (keto) group, common in bioactive quinazolines.
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-25-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)26)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,26) |
InChI Key |
WIALYBQFUGAKSW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted quinazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological profile. Below is a comparative analysis using compounds from published sources (see Table 1).
Table 1: Structural Comparison of Key Quinazoline Derivatives
Substituent Effects on Physicochemical Properties
- R³ Substituent: The 2-methoxyethyl group in the main compound and introduces moderate hydrophilicity, improving aqueous solubility compared to the bulky (4-methoxyphenyl)methyl group in , which may favor membrane permeability but reduce solubility. The pyridin-3-ylmethyl N-substituent (main compound) offers a polar aromatic ring, contrasting with the nonpolar benzyl group in or the methoxy-substituted benzyl in . This could enhance target engagement in enzymes with polar active sites.
Pharmacokinetic Considerations
Biological Activity
The compound 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide represents a novel structure within the quinazoline family, which has been recognized for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down as follows:
- Core Structure : Quinazoline ring
- Functional Groups :
- Methoxyethyl side chain
- Pyridine moiety
- Sulfanylidene group
- Carboxamide group
Quinazoline derivatives have been shown to exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which play a significant role in cancer progression.
- Induction of Apoptosis : Compounds in this class often induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Recent studies have assessed the cytotoxic effects of various quinazoline derivatives, including the target compound, against different cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD | Apoptosis induction |
| A549 (Lung Cancer) | TBD | Tyrosine kinase inhibition | |
| DU145 (Prostate Cancer) | TBD | Cell cycle arrest | |
| PC3 (Prostate Cancer) | TBD | Mitochondrial pathway activation |
Note: TBD = To Be Determined based on ongoing research.
Case Studies
- Apoptotic Activity : A study reported that quinazoline derivatives demonstrated significant apoptotic activity in MCF7 and DU145 cell lines, with IC50 values ranging from 0.07 μM to 10.8 μM when compared to etoposide (1.97 μM to 3.08 μM) .
- Molecular Docking Studies : Molecular docking analyses indicated that the target compound has a strong binding affinity to EGFR tyrosine kinase domain, with docking scores ranging from -9.00 to -9.67 kcal/mol . This suggests potential for use in targeted therapies.
- ADME Properties : The pharmacokinetic profile assessed through ADME analysis indicates favorable absorption and distribution characteristics, with predicted human oral absorption exceeding 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
